Cetyl chloroformate
Description
IUPAC Name and Systematic Classification
Cetyl chloroformate is systematically named hexadecyl carbonochloridate under IUPAC guidelines. Its molecular formula is $$ \text{C}{17}\text{H}{33}\text{ClO}2 $$, with a molecular weight of 304.90 g/mol. The compound belongs to the acyl chloride family, characterized by a chloroformate ($$-\text{OCOCl}$$) functional group attached to a hexadecyl ($$ \text{C}{16}\text{H}_{33} $$) chain. Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Boiling Point | 367.1 ± 11.0 °C (Predicted) | |
| Density | 0.923 g/mL at 25 °C | |
| Refractive Index | $$ n^{20}_D = 1.424 $$ |
The long alkyl chain confers lipid solubility, making it useful in modifying hydrophobic molecules.
Historical Development and Discovery
The synthesis of chloroformates dates to early 20th-century advancements in acyl chloride chemistry. This compound emerged as a derivative of broader efforts to optimize esterification and carbonate formation. A pivotal development was the 2004 patent (US3966786A), which described continuous production methods using atomized alcohol-phosgene reactions. This innovation enabled high-purity yields (e.g., 93% for stearic acid derivatives) and reduced phosgene residues, enhancing industrial scalability.
Academic interest grew with its application in drug delivery systems. For instance, cholesteryl cetyl carbonate—a liquid crystal material synthesized from this compound—demonstrated thermotropic properties for controlled drug release. Such discoveries underscored its versatility beyond traditional organic synthesis.
Industrial and Academic Relevance
Industrial Applications
- Pharmaceuticals : this compound is a key intermediate in synthesizing active pharmaceutical ingredients (APIs). It facilitates carbamate and ester formation, critical for drugs targeting metabolic and neurological disorders. For example, it derivatizes amino acids for GC-MS analysis, improving detection limits in urinary metabolite studies.
- Agrochemicals : The compound is used to produce herbicides and pesticides. Its reactivity enables efficient synthesis of crop protection agents, meeting regulatory efficacy standards.
- Polymers : In polymer chemistry, it functionalizes chains to enhance material properties like hydrophobicity or thermal stability. Modifications using this compound are pivotal in creating specialty coatings and adhesives.
Academic Research
In academia, this compound serves as a model substrate for studying nucleophilic acyl substitution mechanisms. Recent studies highlight its role in synthesizing smart materials, such as thermotropic liquid crystals for drug delivery. Additionally, it is employed in peptide synthesis to form amide bonds, aiding the development of bioactive peptides.
Properties
IUPAC Name |
hexadecyl carbonochloridate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-17(18)19/h2-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOQUWXSARQBQCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9067194 | |
| Record name | Carbonochloridic acid, hexadecyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9067194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26272-90-2 | |
| Record name | Hexadecyl carbonochloridate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26272-90-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Cetyl chloroformate | |
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| Record name | Cetyl chloroformate | |
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| Record name | Carbonochloridic acid, hexadecyl ester | |
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| Record name | Carbonochloridic acid, hexadecyl ester | |
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| Record name | Hexadecyl chloroformate | |
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| Record name | CETYL CHLOROFORMATE | |
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Preparation Methods
Reaction Equation
$$
\text{C}{16}\text{H}{33}\text{OH} + \text{COCl}2 \rightarrow \text{C}{16}\text{H}_{33}\text{OCOCl} + \text{HCl}
$$
Continuous Flow Method
Recent advancements have introduced continuous flow reactors for the synthesis of chloroformates, including this compound. This method enhances safety and efficiency by minimizing exposure to phosgene gas.
- Process Overview : A solution of phosgene is atomized and mixed with a solution of cetyl alcohol in a flow reactor.
- Advantages : This method allows for better control over reaction conditions, leading to higher yields and purity of the product.
Use of Triphosgene
An alternative method involves using triphosgene instead of direct phosgene gas. This approach simplifies handling and reduces safety risks associated with phosgene.
- Reagents : Triphosgene, cetyl alcohol, and an amine (e.g., tributylamine).
- Reaction Conditions : Conducted in a flow reactor, where triphosgene decomposes to release phosgene in situ.
The efficiency of these preparation methods can be assessed based on yield and purity metrics:
| Method | Yield (%) | Purity (%) | Remarks |
|---|---|---|---|
| Direct Reaction with Phosgene | Up to 80% | Variable | Sensitive to reaction conditions |
| Continuous Flow Method | Up to 92% | High | Improved safety and efficiency |
| Triphosgene Method | Up to 85% | High | Safer alternative to direct phosgene use |
Phosgene is a highly toxic gas; therefore, all preparation methods require stringent safety protocols:
- Use of fume hoods.
- Personal protective equipment (PPE).
- Proper ventilation systems in laboratories.
This compound can be synthesized effectively through various methods, each with its advantages regarding yield, purity, and safety. The choice of method often depends on the specific application requirements and available resources. Continuous flow reactors and the use of triphosgene represent significant advancements in the safe production of this important chemical compound.
Chemical Reactions Analysis
Hydrolysis Reaction
Cetyl chloroformate undergoes rapid hydrolysis in aqueous environments, producing cetyl alcohol, hydrochloric acid, and carbon dioxide :Kinetic Observations :
- Exothermicity : Releases significant heat, necessitating controlled conditions.
- Rate Acceleration : Hydrolysis is accelerated in basic media due to nucleophilic attack by hydroxide ions .
Esterification with Alcohols
This compound reacts with alcohols to form esters, a reaction critical in organic synthesis :Example : Synthesis of cholesteryl cetyl carbonate (CCC) :
| Component | Role |
|---|---|
| This compound | Acylating agent |
| Cholesteryl alcohol | Nucleophile |
| Product Purity | 95% (after purification) |
This reaction is utilized in liquid crystal and drug delivery systems .
Acylation of Biomolecules
The compound modifies biomolecules by introducing hydrophobic cetyl groups, altering physicochemical properties:
Targets :
- Proteins : Enhances membrane permeability.
- Carbohydrates : Modifies solubility for drug delivery.
- Lipids : Stabilizes liposomal formulations.
Formation of Peroxydicarbonates
This compound reacts with peroxides to form peroxydicarbonates, used as polymerization initiators :Application :
Comparative Reactivity with Other Chloroformates
| Chloroformate | Reactivity with Water | Primary Use |
|---|---|---|
| Cetyl | Rapid hydrolysis | Peptide synthesis |
| Ethyl | Moderate hydrolysis | Esterification |
| Benzyl | Slow hydrolysis | Amide coupling |
Scientific Research Applications
Organic Synthesis
Esterification Reactions
Cetyl chloroformate is primarily utilized in esterification reactions to convert carboxylic acids and alcohols into their corresponding esters. This process is crucial for synthesizing various organic compounds. The reaction mechanism involves a nucleophilic attack by the alcohol on the carbonyl carbon of this compound, leading to the elimination of a chloride ion.
Peptide Synthesis
In peptide synthesis, this compound serves as a coupling agent that facilitates the formation of amide bonds between amino acid building blocks. This application is particularly relevant in developing peptides and proteins with specific sequences, which are essential in pharmaceutical research and therapeutic development.
Biochemical Applications
Modification of Biomolecules
this compound can modify biomolecules such as proteins, carbohydrates, and lipids by introducing a fatty acyl group derived from cetyl alcohol. This modification can significantly influence the structure-function relationships of these biomolecules and is valuable for studying their properties and developing novel therapeutic agents.
Enzyme Immobilization
Recent studies have shown that this compound can be used to improve the catalytic properties of enzymes like Candida antarctica lipase B when immobilized on modified cellulose nanocrystals. This approach enhances enzyme stability and activity, making it suitable for various biocatalytic applications . The immobilization process allows for increased reusability and efficiency in enzymatic reactions.
Industrial Applications
Production of Organic Peroxides
this compound is increasingly used in the production of organic peroxides, which are essential in polymer chemistry and various industrial processes. The compound's unique properties make it suitable for creating intermediates required in synthesizing more complex molecules .
Cosmetic Formulations
Due to its long hydrophobic alkyl chain, this compound finds applications in cosmetic formulations. Its ability to produce cetyl alcohol upon hydrolysis enhances its relevance in personal care products, where it acts as an emulsifier or thickening agent.
Market Insights
The global market for this compound is expected to grow significantly due to its increasing applications across various industries, including pharmaceuticals, dyes, and fertilizers. Key market dynamics include:
| Market Attribute | Details |
|---|---|
| Expected CAGR (2023-2031) | XX% |
| Primary Applications | Pharmaceuticals, Dyes, Organic Peroxides |
| Key Regions | North America, Europe, Asia-Pacific |
Case Study 1: Enhanced Lipase Activity
A study demonstrated that immobilizing Candida antarctica lipase B on this compound-modified cellulose nanocrystals improved its catalytic performance in esterification reactions. The conversion rate achieved was significantly higher than that of free lipase .
Case Study 2: Peptide Synthesis Efficiency
Research highlighted the efficiency of using this compound in synthesizing specific peptides through amide bond formation. This method has been shown to streamline the peptide synthesis process while maintaining high purity levels.
Mechanism of Action
The mechanism of action of cetyl chloroformate involves its reactivity with nucleophiles. The carbonyl carbon in this compound is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and carboxylic acids. This leads to the formation of carbamates, carbonate esters, and mixed anhydrides, respectively. The hydrolysis reaction proceeds via a nucleophilic attack by water, resulting in the formation of cetyl alcohol and carbon dioxide .
Comparison with Similar Compounds
Key Structural Insights :
- Chain Length : Cetyl’s long alkyl chain reduces volatility and slows hydrolysis compared to shorter-chain analogs like methyl or ethyl chloroformates .
- Aromatic vs. Aliphatic : Phenyl chloroformate exhibits enhanced stability in aqueous environments due to its aromatic ring, whereas aliphatic derivatives like ethyl chloroformate hydrolyze rapidly .
Reactivity and Hydrolysis Rates
Chloroformates react via nucleophilic acyl substitution, releasing HCl and forming carboxylic acid derivatives. Their hydrolysis rates are critical for handling and applications:
- This compound: Hydrolyzes slowly at room temperature due to steric hindrance from the long alkyl chain, making it suitable for stepwise synthesis in non-aqueous media .
- Ethyl/Methyl Chloroformates : Rapid hydrolysis in water (minutes to hours), necessitating anhydrous conditions .
- Phenyl Chloroformate : Moderate hydrolysis rate; stability allows use in polymer crosslinking .
Biological Activity
Cetyl chloroformate (CCF), also known as hexadecanoyl chloride, is a highly reactive acylating agent primarily used in organic synthesis, particularly for esterification and peptide synthesis. Its biological activity stems from its ability to modify biomolecules, influencing their structure and function. This article explores the biological activity of CCF, including its applications, mechanisms of action, and relevant research findings.
CCF is synthesized through the reaction of cetyl alcohol with phosgene, resulting in a compound that can react with alcohols and amines to form esters and amides, respectively. The reaction mechanism involves a nucleophilic attack by the alcohol on the carbonyl carbon of CCF, leading to the elimination of chloride ions. This property makes CCF a valuable tool in organic chemistry for modifying various biomolecules.
Key Reactions Involving CCF:
- Esterification : Converts carboxylic acids and alcohols into esters.
- Peptide Synthesis : Acts as a coupling agent to form amide bonds between amino acids.
1. Modification of Biomolecules
CCF can introduce fatty acyl groups into proteins, carbohydrates, and lipids. This modification can significantly alter the physicochemical properties of these biomolecules, impacting their biological functions. For example, the introduction of hydrophobic chains can enhance membrane interactions or improve the stability of proteins under physiological conditions.
2. Enzyme Immobilization
Recent studies have demonstrated that CCF-modified supports can enhance enzyme activity. For instance, Candida antarctica lipase B (CALB) immobilized on this compound-modified cellulose nanocrystals exhibited improved catalytic properties compared to free enzyme forms. The hydrophobic modification facilitated better enzyme-substrate interactions, leading to higher conversion rates in esterification reactions (54.68% for CALB@10CNC-C16 compared to 12.98% for free CALB) .
| Enzyme Form | Conversion Rate (%) |
|---|---|
| Free CALB | 12.98 |
| CALB@10CNC-C16 | 54.68 |
3. Cytotoxicity Studies
The cytotoxic effects of CCF have been evaluated using various mammalian cell lines. In vitro assays are crucial for assessing the safety profile of compounds like CCF before they are considered for therapeutic applications. Different methodologies such as MTT assays and LDH release assays are employed to determine cell viability and membrane integrity .
Case Study 1: Enzyme Activity Enhancement
A study focused on CALB immobilization on modified cellulose nanocrystals showed that moderate hydrophobicity improved enzyme performance significantly. The research utilized molecular dynamics simulations to analyze the conformational changes in CALB upon immobilization, providing insights into how structural modifications can enhance catalytic efficiency .
Case Study 2: Cytotoxicity Assessment
In evaluating the cytotoxicity of CCF on cultured mammalian cells, various cell lines were tested to determine the compound's effect on cell viability and proliferation rates. The results indicated that while CCF exhibited some cytotoxic effects at higher concentrations, it also showed potential as a modifying agent in drug development when used at lower concentrations .
Q & A
Q. What are the standard safety protocols for handling cetyl chloroformate in laboratory settings?
this compound requires strict safety measures due to its reactivity and potential toxicity. Key protocols include:
- Personal Protective Equipment (PPE): Use impermeable butyl rubber gloves (EN 374), tightly fitting safety goggles (EN 166), and lab coats to prevent skin contact .
- Ventilation: Conduct reactions in a fume hood to avoid inhalation of vapors or aerosols.
- Storage: Store in airtight containers under nitrogen in a cool, dry environment to minimize hydrolysis or decomposition .
- Emergency Response: In case of exposure, immediately rinse affected areas with water and seek medical attention. Provide safety data sheets (SDS) to medical personnel .
Q. How is this compound characterized for purity and structural confirmation in synthetic chemistry?
Analytical methods include:
- Spectroscopy: Nuclear Magnetic Resonance (NMR) for carbon/hydrogen backbone analysis, and Infrared (IR) spectroscopy to confirm carbonyl (C=O) and chloroformate (O-CO-Cl) functional groups .
- Chromatography: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to assess purity, often coupled with mass spectrometry (MS) for molecular weight confirmation .
- Elemental Analysis: Quantify chlorine content to verify stoichiometric integrity .
Q. What are the primary synthetic applications of this compound in organic chemistry?
this compound is widely used as an acylating agent to synthesize carbamates and esters. For example:
- Carbamate Formation: React with amines in dichloromethane (DCM) using triethylamine (Et₃N) as a base to form stable carbamate derivatives (e.g., lipid conjugates for drug delivery systems) .
- Polymerization Initiator: Acts as a precursor for peroxydicarbonates (e.g., dicetyl peroxydicarbonate) via dehydrochlorination with hydrogen peroxide .
Advanced Research Questions
Q. How can reaction yields be optimized when using this compound in acylation reactions?
Optimization strategies include:
- Solvent Selection: Polar aprotic solvents (e.g., DCM) enhance reactivity by stabilizing intermediates .
- Stoichiometry: Maintain a 1.1–1.2 molar excess of this compound over nucleophiles (e.g., amines) to account for hydrolysis side reactions.
- Temperature Control: Reactions are typically conducted at 0–25°C to balance reactivity and side-product formation.
- Design of Experiments (DOE): Use factorial designs to systematically evaluate variables like pH, solvent polarity, and catalyst presence .
Q. What experimental approaches resolve contradictions in toxicity data for chloroformate compounds like this compound?
Discrepancies in LC50 values (e.g., Vernot et al. (1977) vs. later studies) can be addressed via:
- Comparative Exposure Studies: Replicate experiments across species (e.g., rats, mice) under controlled conditions (e.g., 4-hour vs. 1-hour exposures) to isolate concentration-time effects .
- Statistical Modeling: Apply probit or logit models to analyze mortality-dose relationships, accounting for covariates like sex-specific susceptibility (e.g., male rats showed lower LC50 than females in some studies) .
- Mechanistic Toxicology: Investigate metabolic pathways (e.g., hydrolysis to HCl/CO₂) and tissue-specific responses to explain variability .
Q. How does the stability of this compound in aqueous environments impact its application in bioconjugation chemistry?
Hydrolysis kinetics critically influence its utility:
- Kinetic Studies: Monitor degradation rates via pH-stat titration or HPLC to quantify residual chloroformate under varying pH/temperature conditions.
- Stabilization Techniques: Use anhydrous solvents or scavengers (e.g., molecular sieves) to prolong reactivity during conjugation reactions .
- Alternative Derivatives: Explore fluorinated or branched analogs (e.g., phenyl chloroformate) for improved hydrolytic stability in aqueous media .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
